Home > Products > Building Blocks P618 > 2-(Piperidin-4-Yl)-1,2,3,4-Tetrahydroisoquinoline Dihydrochloride
2-(Piperidin-4-Yl)-1,2,3,4-Tetrahydroisoquinoline Dihydrochloride - 871113-10-9

2-(Piperidin-4-Yl)-1,2,3,4-Tetrahydroisoquinoline Dihydrochloride

Catalog Number: EVT-1662027
CAS Number: 871113-10-9
Molecular Formula: C21H13NO5
Molecular Weight: 359.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

2-(4-Piperidinyl)-1,2,3,4-tetrahydroisoquinoline dihydrochloride serves as a key structural scaffold in developing various pharmacological agents, particularly those targeting the opioid receptors. Its derivatives have shown promise as potent and selective opioid receptor antagonists, particularly for the kappa opioid receptor. This compound's ability to be readily modified allows for fine-tuning its pharmacological properties, making it a valuable tool in opioid research. [, ]

Molecular Structure Analysis

2-(4-Piperidinyl)-1,2,3,4-tetrahydroisoquinoline dihydrochloride comprises a tetrahydroisoquinoline ring system linked to a piperidine ring via a methylene bridge at the 2-position. The presence of two hydrochloride salts contributes to its increased water solubility compared to the free base form. Further structural analysis of its derivatives suggests that the spatial arrangement of substituents on both the tetrahydroisoquinoline and piperidine rings significantly influences its interaction with opioid receptors. [, ]

Chemical Reactions Analysis

While specific chemical reactions are not detailed in the provided abstracts, it is evident that 2-(4-Piperidinyl)-1,2,3,4-tetrahydroisoquinoline dihydrochloride undergoes various chemical modifications. These likely include alkylations, acylations, and substitutions to introduce specific functional groups onto the core structure. These modifications are crucial for modulating the compound's pharmacological properties, such as potency, selectivity, and duration of action. [, , ]

Applications
  • Opioid Receptor Pharmacology: These compounds, particularly as selective kappa opioid receptor antagonists, are essential tools for investigating the physiological and pathological roles of the kappa opioid receptor. For example, JDTic ((3R)-7-Hydroxy-N-((1S)-1-{[(3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethyl-1-piperidinyl]methyl}-2-methylpropyl)-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide), a potent and selective kappa antagonist derived from this scaffold, has been instrumental in studying kappa receptor involvement in pain, stress, anxiety, and depression. [, ]

  • Drug Discovery: The structural framework of this compound serves as a template for developing novel therapeutic agents, particularly those targeting the opioid system. Modifications to the core structure allow researchers to fine-tune the pharmacological properties, aiming to create safer and more effective drugs for treating various conditions, including pain, addiction, and mood disorders. [, , ]

  • Radiolabeling Studies: Derivatives like [14C]-labeled JDTic have been synthesized for use in pharmacokinetic and distribution studies. [] These labeled compounds allow researchers to track their absorption, distribution, metabolism, and excretion in vivo, providing valuable insights into their pharmacological profile and potential therapeutic applications.

Properties

CAS Number

871113-10-9

Product Name

2-(Piperidin-4-Yl)-1,2,3,4-Tetrahydroisoquinoline Dihydrochloride

IUPAC Name

phenyl N-(4-hydroxy-9,10-dioxoanthracen-1-yl)carbamate

Molecular Formula

C21H13NO5

Molecular Weight

359.3 g/mol

InChI

InChI=1S/C21H13NO5/c23-16-11-10-15(22-21(26)27-12-6-2-1-3-7-12)17-18(16)20(25)14-9-5-4-8-13(14)19(17)24/h1-11,23H,(H,22,26)

InChI Key

SBRVAJYGPXKZGQ-UHFFFAOYSA-N

SMILES

C1CNCCC1N2CCC3=CC=CC=C3C2.Cl.Cl

Canonical SMILES

C1=CC=C(C=C1)OC(=O)NC2=C3C(=C(C=C2)O)C(=O)C4=CC=CC=C4C3=O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.